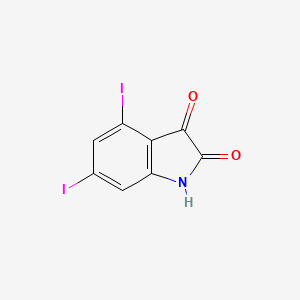
4,6-Diiodo-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diiodo-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, featuring two iodine atoms at positions 4 and 6, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-1H-indole-2,3-dione typically involves the iodination of 1H-indole-2,3-dione. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4,6-Diiodo-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield deiodinated or partially deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
科学的研究の応用
4,6-Diiodo-1H-indole-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer and microbial infections.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Diiodo-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
- 4,6-Difluoro-1H-indole-2,3-dione
- 4,6-Dichloro-1H-indole-2,3-dione
- 4,6-Dibromo-1H-indole-2,3-dione
Comparison: Compared to its halogenated analogs, 4,6-Diiodo-1H-indole-2,3-dione exhibits unique reactivity due to the larger atomic size and higher polarizability of iodine atoms. This results in distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H3I2NO2 |
|---|---|
分子量 |
398.92 g/mol |
IUPAC名 |
4,6-diiodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3I2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) |
InChIキー |
MITWWVXIEJFKMT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


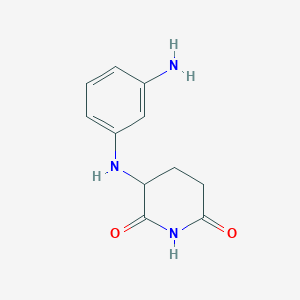
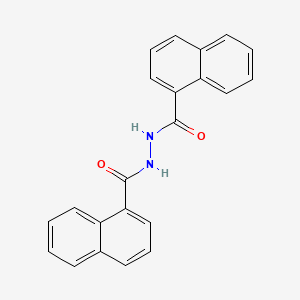
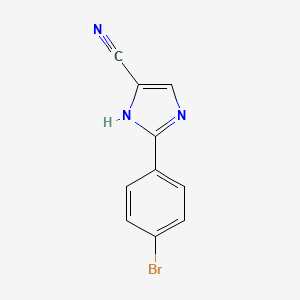
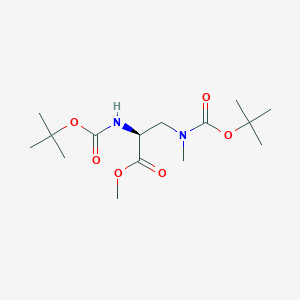
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
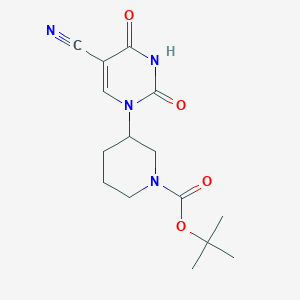
![2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane](/img/structure/B14885267.png)

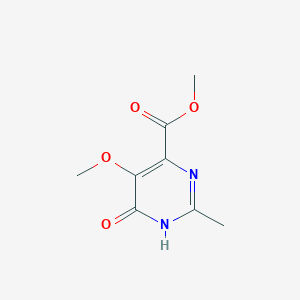
![7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14885285.png)
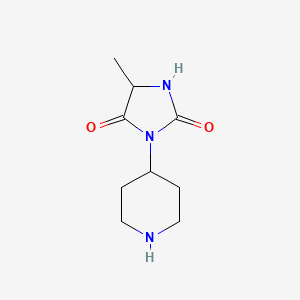


![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
